molecular formula C7H14N2O2 B1490859 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one CAS No. 1849314-03-9

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one

Cat. No.: B1490859
CAS No.: 1849314-03-9
M. Wt: 158.2 g/mol
InChI Key: MXYXWWUKRHJMJG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the methoxyazetidine ring. One common approach is the nucleophilic substitution reaction of 3-methoxyazetidine hydrochloride with an appropriate amine derivative under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form an amine oxide.

  • Reduction: The carbonyl group can be reduced to form an alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Amine oxide derivatives.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Amino-1-(2-methoxyazetidin-1-yl)propan-1-one: Similar structure with a different position of the methoxy group.

  • 3-Amino-1-(3-ethoxyazetidin-1-yl)propan-1-one: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness: 3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

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Properties

IUPAC Name

3-amino-1-(3-methoxyazetidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-11-6-4-9(5-6)7(10)2-3-8/h6H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYXWWUKRHJMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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